3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 102236-77-1
VCID: VC2868506
InChI: InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h5-6H,1-4H2,(H,12,13);1H
SMILES: C1CCC2=C(C1)C=C(C=N2)C(=O)O.Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride

CAS No.: 102236-77-1

Cat. No.: VC2868506

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride - 102236-77-1

Specification

CAS No. 102236-77-1
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 5,6,7,8-tetrahydroquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h5-6H,1-4H2,(H,12,13);1H
Standard InChI Key BECKKTBUWFMJTP-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=C(C=N2)C(=O)O.Cl
Canonical SMILES C1CCC2=C(C1)C=C(C=N2)C(=O)O.Cl

Introduction

Chemical Identity and Properties

3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride (CAS No.: 102236-77-1) is a partially hydrogenated quinoline derivative featuring a carboxylic acid group at position 3 and exists as a hydrochloride salt. This compound primarily serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs) and other specialty chemicals.

Structural Characteristics

The compound combines the pharmacophoric elements of both quinoline and carboxylic acid moieties, with the hydrochloride salt form enhancing its solubility in polar solvents. The hydrogenated 5,6,7,8 positions create a partially saturated ring system that alters the electronic properties compared to fully aromatic quinoline analogs.

Table 1: Chemical Identifiers and Properties

ParameterValue
CAS No.102236-77-1
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
IUPAC Name5,6,7,8-tetrahydroquinoline-3-carboxylic acid;hydrochloride
Standard InChIInChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h5-6H,1-4H2,(H,12,13);1H
Standard InChIKeyBECKKTBUWFMJTP-UHFFFAOYSA-N
SMILESC1CCC2=C(C1)C=C(C=N2)C(=O)O.Cl
YieldReaction ConditionsKey Steps in Synthesis
99%Thionyl chloride; 0-80°CQuinoline-3-carboxylic acid in methanol cooled to 0°C, thionyl chloride added, heated to 80°C overnight
97%Thionyl chloride; 0°C; 24h; Reflux; N₂ atmospherePrecooled solution of quinoline-3-carboxylic acid in methanol under inert conditions, dropwise addition of thionyl chloride, reflux for 24h
75%HCl in methanol; RefluxSuspension of appropriate acid in methanol with HCl solution, refluxed overnight

These procedures primarily focus on esterification rather than hydrogenation but demonstrate the reactivity of the carboxylic acid group in the quinoline structure, which is relevant for subsequent transformations.

Applications in Pharmaceutical Research

Role as a Chemical Intermediate

The compound serves as a valuable building block in organic synthesis due to its versatile chemical structure. The partially reduced quinoline core combined with the carboxylic acid functionality provides opportunities for further derivatization through various chemical transformations.

Structural Comparison with Related Compounds

Understanding the relationship between 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride and similar compounds provides valuable context for its properties and potential applications.

Table 3: Comparison of Structurally Related Compounds

CompoundCAS No.Key Structural DifferencesNotable Properties
3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride102236-77-1Base structurePharmaceutical intermediate
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid856602-30-7Additional ketone at position 5Anticancer and antihypoxic properties
5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid hydrochloride2137886-64-5Ketone at position 5 with HCl saltMDR reversal agent in cancer therapy
1,2,3,4-tetrahydro-quinoline-7-carboxylic acid hydrochloride1414959-23-1Carboxylic acid at position 7Potential antimicrobial properties
5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride1795283-34-9Carboxylic acid at position 8Pharmaceutical intermediate

Current Research and Developments

Studies on Related Quinoline Derivatives

Research on structurally similar 3-quinoline carboxylic acid derivatives has demonstrated significant biological activity. In one comprehensive study, forty-three new compounds were synthesized and evaluated as inhibitors of protein kinase CK2, with 22 compounds exhibiting IC₅₀ values ranging from 0.65 to 18.2 μM .

The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, suggesting potential directions for modification of the tetrahydro derivative .

Synthetic Innovations

Advances in synthetic methodologies continue to expand the accessibility of quinoline derivatives. The Doebner hydrogen-transfer reaction has been developed for synthesizing substituted quinolines from anilines possessing electron-withdrawing groups . Additionally, improved Pfitzinger reaction conditions have been reported for the direct synthesis of quinoline-4-carboxylic esters/acids .

These synthetic approaches could potentially be adapted for the preparation of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride or its precursors with improved efficiency and selectivity.

Pharmacological Relevance

The structural features of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride suggest potential pharmacological relevance in several areas:

Relationship to Known Therapeutic Agents

Fluoroquinolone antibiotics such as moxifloxacin contain a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core structure, with variations in substitution patterns and additional functional groups . While 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride differs in its reduced ring system and lack of fluorine substitution, the structural similarities suggest potential for antimicrobial activity or other related biological effects.

Structure-Activity Relationship Considerations

The partially hydrogenated system of 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride alters the planarity, electron distribution, and lipophilicity compared to fully aromatic quinoline carboxylic acids. These modifications can significantly impact:

  • Binding affinity to target proteins

  • Pharmacokinetic properties

  • Cell membrane permeability

  • Metabolic stability

Systematic modification of the tetrahydroquinoline scaffold could yield derivatives with enhanced biological activity or improved drug-like properties.

Future Research Directions

Several promising avenues for future research on 3-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride can be identified:

  • Development of optimized, scalable synthetic routes with improved regioselectivity and yield

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Systematic biological evaluation against various targets, including kinases, microbial pathogens, and cancer cell lines

  • Investigation of structure-activity relationships through targeted modification of the core structure

  • Exploration of potential applications as a scaffold for developing multidrug resistance reversal agents in cancer therapy

  • Evaluation of metal complexation properties and potential applications in medicinal inorganic chemistry

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